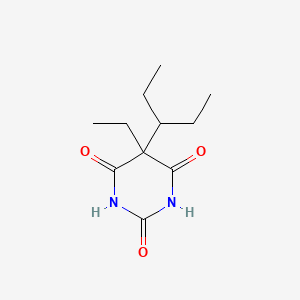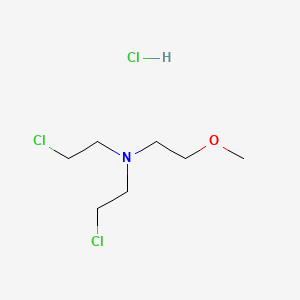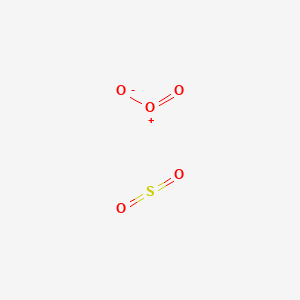![molecular formula C11H12ClN3 B1619120 4-氯-7-环戊基-7H-吡咯并[2,3-d]嘧啶 CAS No. 212268-44-5](/img/structure/B1619120.png)
4-氯-7-环戊基-7H-吡咯并[2,3-d]嘧啶
描述
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopentyl group at the 7-position. This compound is notable for its versatility and unique structure, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
科学研究应用
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed in scientific research due to its role as a pharmaceutical intermediate. Its applications include:
作用机制
Target of Action
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of various kinase inhibitors . It plays a crucial role in the development of potent kinase inhibitors, including promising candidates for cancer therapy . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in various biological functions.
Mode of Action
The compound interacts with its targets (kinases) by inhibiting their activity. This inhibition interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . The disruption of this pathway can lead to a variety of diseases affecting the immune system .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. This pathway involves a chain of interactions between proteins in a cell, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The primary result of the action of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is the inhibition of kinase activity, leading to the disruption of the JAK-STAT signaling pathway . This disruption can have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Action Environment
The action, efficacy, and stability of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes α-alkylation with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another method employs 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine as a starting material, which is treated with hydrochloric acid in water to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of efficient catalysts and purification techniques, such as recrystallization and chromatography, is also crucial in the large-scale production of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine .
化学反应分析
Types of Reactions
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Suzuki Coupling Reactions: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: This reaction requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate, usually performed in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-d]pyrimidine, while Suzuki coupling with a phenylboronic acid would produce a phenyl-substituted derivative .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopentyl group at the 7-position, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable scaffold in drug design .
属性
IUPAC Name |
4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBEEYPDFIIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334166 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-44-5 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212268-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-N-methylbenzo[d]oxazol-2-amine](/img/structure/B1619037.png)







![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)


![1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole](/img/structure/B1619058.png)


